2-(3-Methylanilino)benzohydrazide
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Overview
Description
2-(3-Methylanilino)benzohydrazide is an organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry and biology. The structure of this compound consists of a benzohydrazide moiety attached to a 3-methylaniline group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylanilino)benzohydrazide typically involves the reaction of 3-methylaniline with benzohydrazide under specific conditions. One common method is the condensation reaction between 3-methylaniline and benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylanilino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(3-Methylanilino)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(3-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: A parent compound with similar structural features.
3-Methylaniline: Shares the aniline moiety with a methyl group at the 3-position.
N’-Benzylidene-4-tert-butylbenzohydrazide: A derivative with a benzylidene group.
Uniqueness
2-(3-Methylanilino)benzohydrazide is unique due to the combination of the benzohydrazide and 3-methylaniline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
35709-42-3 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(3-methylanilino)benzohydrazide |
InChI |
InChI=1S/C14H15N3O/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18) |
InChI Key |
IIZAAOYBFJWGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
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